2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-26-16-4-2-3-15(11-16)21-10-9-19-18(21)27-12-17(23)20-13-5-7-14(8-6-13)22(24)25/h2-11H,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZFGLOKPDTMLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a novel organic molecule that features a complex structure, including an imidazole ring, a thioether linkage, and an acetamide moiety. This unique arrangement of functional groups suggests potential for various biological activities, including antimicrobial, anticancer, and analgesic properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 389.47 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Imidazole Ring | Contributes to biological activity through interactions with biological targets. |
| Thioether Linkage | Enhances stability and solubility in biological systems. |
| Acetamide Moiety | Potentially involved in receptor binding and pharmacological effects. |
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Research has demonstrated promising antimicrobial effects for compounds structurally related to this compound. For instance, similar derivatives have shown minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound may possess significant antibacterial properties.
Anticancer Activity
The anticancer potential of imidazole-containing compounds has been widely studied. For example, related compounds have demonstrated IC50 values indicating effective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Jurkat (T-cell leukemia). In one study, derivatives exhibited growth inhibition with IC50 values around 49.85 μM . The mechanism may involve apoptosis induction and modulation of signaling pathways related to cancer cell survival.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
- Receptor Binding : Modulation of receptor activity related to pain perception and inflammation.
- Cell Signaling Pathways : Influence on pathways that regulate cell growth and apoptosis.
Case Studies
A review of literature reveals several case studies highlighting the biological activity of similar compounds:
- Antimicrobial Efficacy : A study evaluated a series of thiazole-bearing pyrazole derivatives for antimicrobial activity, revealing significant effects against resistant strains .
- Cytotoxicity Assessment : Research on pyrazole derivatives demonstrated substantial cytotoxicity against A549 cells, suggesting potential therapeutic applications in oncology .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of imidazole compounds have indicated that modifications in the phenyl rings can significantly enhance biological activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Complexity: The target compound’s 3-methoxyphenyl group distinguishes it from halogenated (e.g., Cl, Br) or polyaromatic (e.g., triphenylimidazole ) analogues.
- Synthetic Efficiency : Yields for similar compounds range from 87% (4h ) to 96% (21 ), suggesting that the target compound’s synthesis could be optimized using established thiol coupling or cycloaddition methods.
Key Observations :
- Nitro Group Impact : The 4-nitrophenyl group in the target compound is shared with ’s cytotoxic analogue (IC50 = 15.67 µg/mL ), highlighting its role in enhancing antiproliferative effects.
- Methoxy vs. Halogen Substitution : Chloro or bromo substituents (e.g., ) may improve target binding via hydrophobic interactions, whereas the methoxy group in the target compound could reduce cytotoxicity compared to nitro derivatives.
Physicochemical and Spectral Comparisons
Table 3: Spectral and Molecular Data
| Compound Name/Structure | Molecular Formula | Molecular Weight | IR/NMR Features | Reference |
|---|---|---|---|---|
| Target Compound | C19H17N4O4S | 413.43 | Expected peaks: C=O (~1670 cm⁻¹), NH (~3300 cm⁻¹) | - |
| Compound 6c (N-(3-nitrophenyl)acetamide derivative) | C21H17N5O4 | 403.39 | IR: 1676 cm⁻¹ (C=O), 1535 cm⁻¹ (NO2); 1H NMR: δ 8.61 (Ar-H) | |
| N-(4-Chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide | C23H16Cl2N4O3S | 499.40 | Smiles: O=C(CSc1ncc(-c2cccc(N+[O-])c2)n1-c1cccc(Cl)c1)Nc1ccc(Cl)cc1 |
Key Observations :
- Spectroscopic Signatures : The target compound’s IR and NMR profiles are expected to align with analogues, featuring C=O (1670–1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
- Molecular Weight : The target compound (413.43 g/mol) is lighter than heavily halogenated derivatives (e.g., 499.40 g/mol for ), which may influence bioavailability.
Q & A
Q. How can in vivo efficacy and toxicity be evaluated preclinically?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
